molecular formula C11H12N2O2 B1496487 3-Phenylhydrazonopentane-2,4-dione CAS No. 6134-57-2

3-Phenylhydrazonopentane-2,4-dione

Cat. No.: B1496487
CAS No.: 6134-57-2
M. Wt: 204.22 g/mol
InChI Key: AWQPZXNYDGBBOU-KHAMKPBVSA-N
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Description

3-Phenylhydrazonopentane-2,4-dione is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102938. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Phenylhydrazonopentane-2,4-dione, with the chemical formula C12_{12}H12_{12}N2_2O2_2, is a compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies, providing a comprehensive overview of its biological significance.

The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that this compound can act as an inhibitor for certain enzymes, which may be critical in modulating metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in key metabolic processes, potentially altering the pathways related to inflammation and cellular metabolism .
  • Receptor Interaction: It interacts with specific receptors that play roles in cellular signaling, which can influence gene expression and cellular responses.

This compound exhibits several notable biochemical properties that contribute to its biological activity:

PropertyDescription
Molecular Weight 220.24 g/mol
Solubility Soluble in organic solvents like ethanol and acetone
Stability Stable under standard laboratory conditions

These properties are crucial for understanding how the compound behaves in biological systems.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

  • Antioxidant Activity: The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects: Studies suggest that it may reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as IL-6 .
  • Antimicrobial Properties: Preliminary tests indicate that this compound may possess antimicrobial activity against certain pathogens.

Case Studies

Several studies have investigated the effects of this compound in different biological contexts:

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Biological Chemistry explored the anti-inflammatory effects of this compound. Researchers found that treatment with this compound significantly reduced levels of inflammatory markers in vitro. This suggests a potential therapeutic application for conditions characterized by chronic inflammation .

Case Study 2: Antioxidant Activity

In another study focused on oxidative stress, this compound demonstrated a capacity to scavenge free radicals effectively. This was attributed to its structural features that allow it to donate electrons and neutralize reactive oxygen species (ROS) .

Properties

CAS No.

6134-57-2

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

(E)-4-hydroxy-3-phenyldiazenylpent-3-en-2-one

InChI

InChI=1S/C11H12N2O2/c1-8(14)11(9(2)15)13-12-10-6-4-3-5-7-10/h3-7,14H,1-2H3/b11-8+,13-12?

InChI Key

AWQPZXNYDGBBOU-KHAMKPBVSA-N

SMILES

CC(=C(C(=O)C)N=NC1=CC=CC=C1)O

Isomeric SMILES

C/C(=C(/C(=O)C)\N=NC1=CC=CC=C1)/O

Canonical SMILES

CC(=C(C(=O)C)N=NC1=CC=CC=C1)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 3-Phenylhydrazonopentane-2,4-dione and its analogues influence their decomposition rates in the gas phase?

A1: The research paper investigates the gas-phase thermolysis of six analogues of this compound, along with the compound itself and pentane-2,4-dione []. The study reveals that the decomposition rates, characterized by Arrhenius parameters (activation energy and pre-exponential factor), are influenced by the substituents on the phenylhydrazone and pentane-2,4-dione moieties. For instance, electron-withdrawing groups like cyano groups tend to increase the rate of decomposition, while electron-donating groups like methoxy groups have the opposite effect. The proposed mechanism involves a six-membered cyclic transition state, suggesting a concerted elimination pathway.

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